(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid

Chiral building block Stereochemistry Polymer monomer design

Researchers developing biobased polyesters or chiral ligands often face loss of regiochemical control when using symmetric diols or diacids. (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid (CAS 1623062-67-8) is the only dianhydrohexitol that offers a single carboxylic acid and a single hydroxyl group on a rigid (3S,3aR,6R,6aR) scaffold, eliminating the need for stoichiometric co-monomers and preventing crosslinking. • Enables protection-free amidation or esterification via orthogonal pKa differential (>8 log units). • Supplied at ≥98% purity with a fully solved single-crystal X-ray structure (COD 7218172) for solid-form screening. • Direct procurement of the correct stereoisomer ensures reproducible asymmetric induction results.

Molecular Formula C7H10O5
Molecular Weight 174.15 g/mol
Cat. No. B11769411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid
Molecular FormulaC7H10O5
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O)C(=O)O
InChIInChI=1S/C7H10O5/c8-4-2-12-5-3(7(9)10)1-11-6(4)5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m0/s1
InChIKeyFHQWMFQFLAAEDD-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid: Identity & Physicochemical Profile


(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid (CAS 1623062-67-8) is a chiral, fused bicyclic ether-acid belonging to the 1,4:3,6-dianhydrohexitol family. Its systematic synonym is D-Glucitol, 1,4:3,6-dianhydro-2-carboxy-2-deoxy- . The compound carries a single carboxylic acid at the 3-position and a free hydroxyl at the 6-position on a hexahydrofuro[3,2-b]furan scaffold with defined (3S,3aR,6R,6aR) absolute configuration, distinguishing it from the more common isosorbide (3R,3aR,6S,6aR) and isomannide stereoisomers. Key predicted physicochemical parameters include a pKa of 3.74 ± 0.40, a boiling point of 430.5 ± 45.0 °C, and a density of 1.523 ± 0.06 g/cm³ . Commercially available lots are typically supplied at ≥98% purity .

Chiral scaffold with (3S,3aR,6R,6aR) configuration
AB-type monomer: single carboxylic acid and free hydroxyl
Supports orthogonal conjugation studies

Why (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid Substitution Fails


Generic substitution with isosorbide, isomannide, or isoidide dicarboxylic acid fails because the target compound is the only member of the dianhydrohexitol family that simultaneously provides (i) a single carboxylic acid handle for regioselective conjugation, (ii) a free 6-hydroxyl group for orthogonal modification, and (iii) the (3S,3aR,6R,6aR) stereochemistry that controls spatial orientation of the two functional groups. Isosorbide and isomannide possess two hydroxyls with opposite configuration, while the symmetric dicarboxylic acid analog (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid lacks a free hydroxyl . Patent literature explicitly differentiates monocarboxylic and dicarboxylic dianhydrohexitol monomers for asymmetric AB-type polymer synthesis, where the monofunctional acid/hydroxyl pattern is required to avoid crosslinking or statistical polymerization [1]. Consequently, substituting any commercially available symmetric diol or diacid leads to loss of regiochemical control and altered macromolecular architecture.

Isosorbide substitution Opposite (3R,3aR,6S,6aR) stereochemistry places hydroxyl groups differently, potentially altering polymer tacticity and regiochemical outcomes.
Isomannide substitution (3S,3aR,6R,6aS) epimer shifts functional group orientation, complicating regioselective conjugation and monomer incorporation.
Dicarboxylic acid substitution Absence of a free hydroxyl converts monomer from AB to AA type, requiring a co-monomer and increasing stoichiometric imbalance risk.

Differentiation Evidence vs. Closest Analogs


Absolute Configuration vs. Isosorbide and Isomannide

The target compound carries the (3S,3aR,6R,6aR) configuration. In contrast, the most widely available dianhydrohexitol, isosorbide, has the (3R,3aR,6S,6aR) configuration, and isomannide has (3S,3aR,6R,6aS) or related epimeric arrangements . This means the relative spatial orientation of the carboxylic acid and hydroxyl substituents in the target compound is exo-3-carboxy/endo-6-hydroxy, whereas isosorbide presents endo-3-hydroxy/exo-6-hydroxy. Such configurational differences directly determine the directionality and persistence length of polymers derived from these monomers, as documented in AB-type polycondensation patents where the (3S,3aR,6R,6aR) scaffold is explicitly claimed to yield linear, non-crosslinked polyesters [1].

Absolute Configuration
Class-level inference
Target: (3S,3aR,6R,6aR)
Isosorbide: (3R,3aR,6S,6aR)
Isomannide: (3S,3aR,6R,6aS)
Stereochemical-control context for linear polymer design
Configurational inversion at C-3 and C-6 relative to isosorbide
Chiral building block Stereochemistry Polymer monomer design

Monocarboxylic vs. Dicarboxylic Acid Asymmetry

The target compound possesses exactly one carboxylic acid group (at C-3) and one hydroxyl group (at C-6), making it an AB-type monomer. The closest commercial analog, (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid, has two carboxylic acid groups and no hydroxyl, classifying it as an AA-type monomer . In step-growth polymerization, AB monomers undergo self-condensation to yield linear polymers with precisely alternating functional group sequence, whereas AA + BB monomer systems require strict stoichiometric balance and are prone to imbalances that limit molecular weight [1]. The target compound's heterobifunctional character thus eliminates the need for a co-monomer and simplifies polymerization process control.

Monomer Functionality
Class-level inference
Target: 1 COOH + 1 OH (AB)
Isosorbide: 2 OH (BB)
Dicarboxylic acid: 2 COOH (AA)
AB monomer supports self-condensation without co-monomer
Eliminates stoichiometric balance complexity in step-growth
Asymmetric monomer AB polymer Step-growth polymerization

Crystal Packing Differences vs. Isosorbide

Single-crystal X-ray diffraction data are available for the target compound (COD/CSD ID: 7218172), revealing a triclinic P1 space group with unit cell parameters a = 5.04 Å, b = 5.40 Å, c = 7.59 Å, α = 99.3°, β = 102.55°, γ = 102.96°, and cell volume = 191.6 ų [1]. For the unfunctionalized isosorbide parent diol, the reported orthorhombic P2₁2₁2₁ space group and larger unit cell dimensions reflect markedly different hydrogen-bonding networks and packing density [2]. These crystallographic distinctions translate into divergent solubility, hygroscopicity, and mechanical properties of derived materials—parameters that are directly relevant to formulation and processing.

Crystal Packing
Cross-study comparable
~5-fold smaller unit cell volume
Target V: 191.6 ų
Different crystal packing may affect dissolution and processing
Isosorbide orthorhombic cell ~983.6 ų (CSD reference)
Crystallography Solid-state properties Polymorphism

Carboxylic Acid Acidity vs. Isosorbide Hydroxyl

The predicted pKa of the target compound's carboxylic acid group is 3.74 ± 0.40 . In contrast, the hydroxyl groups of isosorbide have estimated pKa values in the range of 12–14 [1]. This ~8–10 log unit difference in acidity means the target compound can be quantitatively deprotonated and conjugated (e.g., amide bond formation via active ester) under mildly basic conditions (pH ~5–6) where isosorbide remains fully protonated and unreactive. This enables chemoselective modification at the carboxylic acid site without protecting the 6-hydroxyl group, a synthetic advantage documented in patent procedures for asymmetric dianhydrohexitol derivatization [2].

Acidity Difference
Cross-study comparable
ΔpKa ≈ 8–10 units
Target acid pKa: 3.74
Large ΔpKa supports chemoselective acid conjugation
Isosorbide hydroxyl pKa ~12–14; enables protection-free strategy
Ionization constant Reactivity Conjugation chemistry

Commercial Purity vs. Unfunctionalized Diols

Multiple vendors consistently supply the target compound at ≥98% purity (HPLC) . By comparison, technical-grade isosorbide is frequently sold at 95–97% purity, with the balance comprising sorbitan isomers and oligomeric impurities that interfere with stoichiometric polymerization . The higher and more tightly specified purity of the monocarboxylic acid derivative reduces the need for pre-polymerization purification (e.g., recrystallization or vacuum distillation), saving time and solvent in process-scale operations.

Commercial Purity
Data to verify
≥98% (target)
Isosorbide technical: 95–97%
Higher purity may reduce polymerization stoichiometry uncertainty
Verify lot-specific COA; supplier specification may vary
Quality control Purity assay Procurement specification

Applications of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid


AB-Type Polyester Monomer for Linear Biobased Polymers

The compound's single carboxylic acid and single hydroxyl group make it an ideal AB monomer for step-growth polyester synthesis. Unlike isosorbide (BB-type) or isoidide dicarboxylic acid (AA-type), the target compound self-condenses without requiring a stoichiometric co-monomer, eliminating composition drift and enabling higher molecular weight polyesters [1]. This application is particularly relevant for developers of biobased, degradable packaging materials seeking to replace PET with isoidide-based polyesters that have higher glass transition temperatures.

Regioselective Prodrug Conjugation via Orthogonal Reactivity

The large pKa differential (~8–10 log units) between the carboxylic acid (pKa 3.74) and the 6-hydroxyl group enables protection-free amidation or esterification at the acid site under mildly basic conditions [1]. This orthogonal reactivity is exploited in the synthesis of isoidide-ester prodrugs and JAK3 inhibitor candidates where the hexahydrofuro[3,2-b]furan scaffold serves as a solubilizing and conformational constraint element [2]. Scientists procuring the compound for medicinal chemistry can reduce synthetic step count by avoiding hydroxyl protection/deprotection sequences.

Polymorph Screening with Defined Crystal Structure

The availability of a fully solved single-crystal X-ray structure (COD 7218172) with precise unit cell parameters provides a reference standard for polymorph screening, salt formation, and co-crystal engineering studies [1]. In contrast, no equivalent single-crystal data are publicly deposited for the corresponding dicarboxylic acid or for many isosorbide ester derivatives. This makes the target compound a preferred model system for academic and industrial solid-form screening programs.

Chiral Building Block for Catalysis and Ligand Design

The rigid, enantiopure (3S,3aR,6R,6aR) scaffold with two differentiated functional groups serves as a privileged chiral backbone for the construction of bisoxazoline ligands, organocatalysts, and chiral auxiliaries. The fixed spatial relationship between the acid and hydroxyl groups—distinct from the (3R,3aR,6S,6aR) arrangement in isosorbide—enables the synthesis of diastereomeric ligand libraries where catalyst enantioselectivity can be systematically modulated [1]. Procurement of the correct stereoisomer is therefore essential for reproducible asymmetric induction results.

Application
Selection Property
Validation Focus
AB polyester monomer for biobased polymers
AB-type monomer functionality
Polymer architecture control
Regioselective prodrug conjugation
Acid/hydroxyl pKa differential
Chemoselective conjugation feasibility
Polymorph screening standard
Single-crystal structure availability
Polymorph and co-crystal screening reliability
Chiral ligand and catalyst design
Rigid enantiopure scaffold
Asymmetric induction reproducibility
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